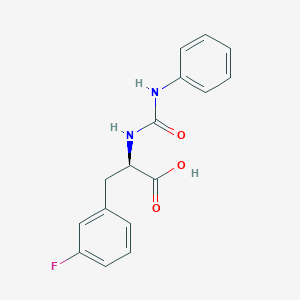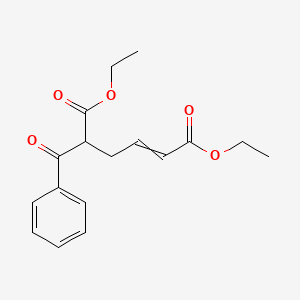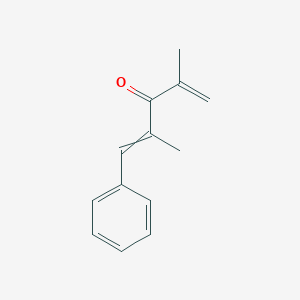
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of fluorinated compounds often involves the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The process may include steps such as halogen exchange reactions, where a halogen atom (e.g., chlorine or bromine) is replaced by fluorine, followed by purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can lead to changes in the activity of the target protein and subsequent downstream effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-N-phenylbenzamide
- 3-Bromo-N-phenylbenzamide
- 3-Iodo-N-phenylbenzamide
Comparison
Compared to other similar compounds, 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the presence of both the fluorine atom and the phenylcarbamoyl group. This combination can result in distinct chemical and biological properties, such as increased metabolic stability and altered binding interactions with target proteins .
Propiedades
Número CAS |
827612-43-1 |
|---|---|
Fórmula molecular |
C16H15FN2O3 |
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
(2R)-3-(3-fluorophenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H15FN2O3/c17-12-6-4-5-11(9-12)10-14(15(20)21)19-16(22)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1 |
Clave InChI |
NKNIGLNXVVKMPC-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC(=CC=C2)F)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)


![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)

![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)
